4-Bromo-5-chloropyrimidine
Overview
Description
4-Bromo-5-chloropyrimidine is a chemical compound with the molecular formula C4H2BrClN2 . It has an average mass of 193.429 Da and a monoisotopic mass of 191.908981 Da .
Synthesis Analysis
While specific synthesis methods for 4-Bromo-5-chloropyrimidine were not found, a method for synthesizing a similar compound, 5-Bromo-2, 4-dichloropyridine, has been reported . This method uses 2-amino-4-thloropyridine as a starting raw material, and through a bromination reaction, a key intermediate is obtained with a yield greater than 80%. The 5-Bromo-2, 4-dichloropyridine is then obtained through diazotization and chlorination, with a total yield greater than 50% .Molecular Structure Analysis
The molecular structure of 4-Bromo-5-chloropyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, substituted at the 4th and 5th positions by bromine and chlorine atoms respectively .Scientific Research Applications
Organic Photochromic Materials
4-Bromo-5-chloropyrimidine is utilized in the synthesis of organic photochromic materials . These materials exhibit a change in color when exposed to light, and this property is reversible. Such materials are promising for high-density storage and fluorescence switching applications. They can be designed with structural photoreversibility and excellent fluorescence modulation properties.
Fluorescent Molecular Switches
The compound is used to create fluorescent molecular switches . These switches have the ability to change their fluorescence emission intensity under different lighting conditions, such as UV and visible light. This makes them suitable for bioimaging technology, where they can help in visualizing biological processes.
Pyrazolinone Derivatives
4-Bromo-5-chloropyrimidine is a key component in the preparation of pyrazolinone derivatives . These derivatives have photoreversible color change properties and are explored for their potential in ultra-high-density optical information storage and molecular light opening.
Drug Development
The pyridinesulfonamide fragment, which can be derived from 4-Bromo-5-chloropyrimidine, is significant in drug development . It has applications in creating novel drugs, and the stereostructures of its derivatives are researched for their pharmacological properties.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes, receptors, and nucleic acids, playing a crucial role in numerous biochemical processes .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or binding to receptors . The bromine and chlorine substituents on the pyrimidine ring may enhance the compound’s reactivity, allowing it to form bonds with its targets more readily.
Biochemical Pathways
Pyrimidines play a key role in nucleic acid synthesis, which is a fundamental biochemical pathway in all living organisms . Therefore, it is plausible that 4-Bromo-5-chloropyrimidine could influence this pathway, among others.
Pharmacokinetics
The pharmacokinetic behavior of a drug is crucial in determining its onset, duration, and intensity of action
Result of Action
Given its structural similarity to other pyrimidine derivatives, it may influence cellular processes such as dna replication and rna transcription, potentially leading to changes in gene expression and cellular function .
properties
IUPAC Name |
4-bromo-5-chloropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-4-3(6)1-7-2-8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJJHFUJRMYKQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261628-82-3 | |
Record name | 4-bromo-5-chloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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